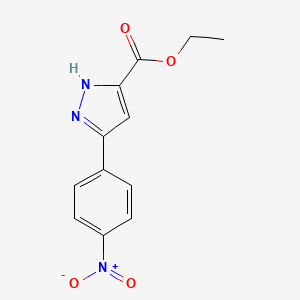

Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

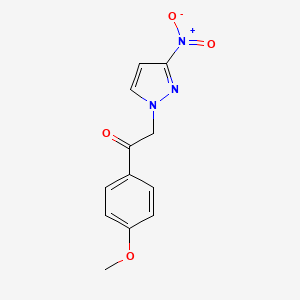

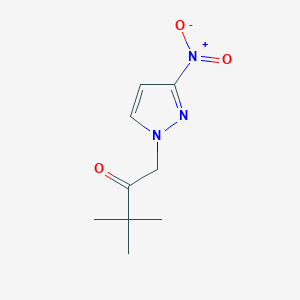

Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is a complex organic compound. Based on its name, it likely contains a pyrazole ring, a nitrophenyl group, and a carboxylate ester group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions or condensation reactions .Molecular Structure Analysis

The molecular structure of this compound would likely include a pyrazole ring (a five-membered ring with two nitrogen atoms), a nitrophenyl group (a benzene ring with a nitro group), and a carboxylate ester group (a carbonyl group adjacent to an ether group) .Chemical Reactions Analysis

The compound, due to the presence of the nitrophenyl group, might undergo reduction reactions . Also, the carboxylate ester group could undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the nitrophenyl group could make the compound an effective electron acceptor .将来の方向性

作用機序

Target of Action

The primary target of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate, also known as 2-(4-Nitro-phenyl)-1H-imidazole-4-carboxylic acid ethyl ester, is acetylcholinesterase (AChE) . AChE is an enzyme that hydrolyzes acetylcholine, an excitatory neurotransmitter .

Mode of Action

This compound inhibits AChE by binding to a serine residue located at the active site of AChE . The inhibition of AChE leads to an accumulation of acetylcholine at cholinergic synapses .

Biochemical Pathways

The inhibition of AChE affects the cholinergic neurotransmission pathway. Under normal conditions, AChE breaks down acetylcholine into acetate and choline, which is then taken up by the presynaptic terminal where the choline together with acetyl CoA is resynthesized into acetylcholine . When AChE is inhibited, this process is disrupted, leading to an accumulation of acetylcholine in the synaptic cleft .

Pharmacokinetics

It is known that the compound is lipophilic in nature, which allows it to readily enter the nervous system

Result of Action

The accumulation of acetylcholine in the synaptic cleft due to AChE inhibition can lead to prolonged muscle contraction, which can result in muscle fatigue and weakness . At the cellular level, this can disrupt normal cell signaling and potentially lead to cell death.

特性

IUPAC Name |

ethyl 3-(4-nitrophenyl)-1H-pyrazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4/c1-2-19-12(16)11-7-10(13-14-11)8-3-5-9(6-4-8)15(17)18/h3-7H,2H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRUYCGGHAQQEFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Methyl-[1-(6-methylpyrazin-2-yl)piperid-4-yl]methylamine](/img/structure/B6331938.png)